1-epi-Darunavir - 1546918-95-9

1-epi-Darunavir

Catalog Number: EVT-1461803
CAS Number: 1546918-95-9
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.667
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-epi-Darunavir is a synthetic analogue of Darunavir, a potent antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. [] It serves as a valuable research tool in understanding the structure-activity relationships of Darunavir and its effectiveness against HIV-1 protease. Studies investigating the mechanism of action, resistance development, and structural adaptations of Darunavir often employ 1-epi-Darunavir as a comparative agent. [] This comparison helps delineate the specific structural features crucial for Darunavir's potency and resistance profile.

Darunavir

  • Compound Description: Darunavir is a highly potent, FDA-approved HIV-1 protease inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection. It exhibits a high genetic barrier to resistance, meaning that viruses are less likely to develop resistance to it compared to some other protease inhibitors. Darunavir is often boosted with ritonavir or cobicistat to increase its half-life and improve its pharmacokinetic profile.

Ritonavir

  • Compound Description: Ritonavir is an HIV-1 protease inhibitor that is often used as a pharmacokinetic enhancer for other protease inhibitors, including darunavir. It inhibits the cytochrome P450 enzymes responsible for metabolizing protease inhibitors, leading to increased drug levels in the blood.

Cobicistat

  • Compound Description: Similar to ritonavir, cobicistat is a pharmacokinetic enhancer specifically developed to boost the levels of HIV protease inhibitors, including darunavir. It acts by inhibiting cytochrome P450 enzymes involved in drug metabolism, increasing the exposure of the co-administered protease inhibitor.

Lopinavir

  • Compound Description: Lopinavir is another HIV-1 protease inhibitor used in the treatment of HIV/AIDS. Like darunavir, it is often co-formulated with ritonavir to increase its bioavailability and half-life.
Synthesis Analysis

The synthesis of 1-epi-Darunavir involves several key steps that can be categorized into distinct methods. The most notable methods include:

  1. One-Pot Synthesis: Recent advancements have demonstrated that darunavir can be synthesized in fewer steps by combining multiple reactions into a single pot. This method streamlines the process and improves yield .
  2. Chiral Catalysis: The use of chiral catalysts, such as valine derivatives, has been pivotal in achieving the desired stereochemistry in the synthesis of 1-epi-Darunavir. This approach enhances selectivity and reduces the formation of undesired isomers .
  3. Micronization Techniques: For darunavir ethanolate, micronization techniques are employed to achieve fine particle sizes necessary for optimal bioavailability. Methods such as jet milling are commonly used to reduce particle size effectively .
Molecular Structure Analysis

The molecular structure of 1-epi-Darunavir can be represented as follows:

  • Chemical Formula: C23H30N2O4S
  • Molecular Weight: 430.56 g/mol

Structural Data

  • 3D Representation: The three-dimensional conformation reveals how the substituents interact spatially with the enzyme's active site.
  • Crystallographic Data: X-ray crystallography has provided insights into the conformational flexibility and binding interactions of 1-epi-Darunavir with HIV protease.
Chemical Reactions Analysis

The chemical reactions involving 1-epi-Darunavir primarily focus on its interactions with HIV protease. Key reactions include:

  1. Enzyme Inhibition: The binding of 1-epi-Darunavir to the active site of HIV protease results in the inhibition of viral replication by preventing the cleavage of viral polyproteins into functional proteins.
  2. Resistance Mechanisms: Studies have shown that mutations in HIV protease can alter the binding affinity of darunavir analogs, including 1-epi-Darunavir. Understanding these interactions helps in designing more effective inhibitors that can overcome resistance .
Mechanism of Action

The mechanism by which 1-epi-Darunavir exerts its effects involves several critical steps:

  1. Binding to HIV Protease: The compound binds to the active site of HIV protease through hydrogen bonding and hydrophobic interactions, primarily involving its hydroxyl moiety and sulfonamide group.
  2. Inhibition of Proteolytic Activity: By occupying the active site, 1-epi-Darunavir prevents the substrate from accessing the enzyme, thereby inhibiting the cleavage necessary for viral maturation.
  3. Resistance Profiles: Research indicates that modifications at specific moieties (e.g., P1' position) can affect susceptibility to mutations within HIV protease, providing insights into optimizing drug design for resistant strains .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant Data

Studies have characterized these properties extensively to ensure optimal formulation for therapeutic use.

Applications

1-epi-Darunavir is primarily utilized in scientific research focused on developing antiretroviral therapies for HIV/AIDS. Its applications include:

  • Drug Development: As a model compound for designing new inhibitors that can combat drug-resistant strains of HIV.
  • Mechanistic Studies: Used in studies investigating the structural basis of drug resistance and enzyme-inhibitor interactions.
  • Clinical Trials: Potential candidate for inclusion in clinical trials aimed at improving treatment regimens for patients with resistant HIV strains.
Structural and Stereochemical Characterization of 1-epi-Darunavir

Comparative Molecular Architecture: Stereoisomerism in Darunavir Derivatives

1-epi-Darunavir (CAS: 1546918-95-9) is a C-1 epimer of the HIV-1 protease inhibitor darunavir, sharing the identical molecular formula (C₂₇H₃₇N₃O₇S) and molar mass (547.66 g/mol) as its parent compound but differing in absolute configuration at the critical C-1 stereocenter [1] [5]. This stereochemical inversion transforms the molecule from (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-((1S,2R)-1-benzyl-2-hydroxy-3-(N1-isobutylsulfanilamido)propyl)carbamate in darunavir to the epimeric configuration at the carbamate-attached carbon [3] [5]. The stereochemical distinction is definitively captured in their respective SMILES strings: Darunavir exhibits "OC@HC@HCc3ccccc3)c4ccc(N)cc4" while 1-epi-Darunavir displays "CC(C)CN(CC@@HC@@HNC(=O)O[C@H]2CO[C@H]3OCC[C@@H]23)S(=O)(=O)c4ccc(N)cc4" – with the inversion specifically occurring at the carbamate-linked carbon within the bis-tetrahydrofuran (bis-THF) moiety [5]. This stereochemical divergence fundamentally alters the three-dimensional presentation of functional groups critical for protease binding.

Table 1: Stereochemical and Structural Comparison of Darunavir and 1-epi-Darunavir

PropertyDarunavir1-epi-Darunavir
CAS Number206361-99-11546918-95-9
Molecular FormulaC₂₇H₃₇N₃O₇SC₂₇H₃₇N₃O₇S
Molar Mass (g/mol)547.66547.66
Key Stereocenters(3R,3aS,6aR)-bis-THF; (1S,2R)-aminobenzyl(3R,3aS,6aR)-bis-THF; C-1 epimerized
IUPAC Name[(3R,3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-3-yl] N-[(1S,2R)-3-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-2-hydroxy-1-phenylmethylpropyl] carbamate[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Storage ConditionsNot specified2-8°C [1]

Epimerization Mechanisms at C-1 Position

Epimerization at C-1 in darunavir derivatives proceeds primarily via base-catalyzed deprotonation-reprotonation mechanisms under stressed pharmaceutical conditions [9]. The acidic α-proton adjacent to the carbamate carbonyl in darunavir (pKa ~18-20) is susceptible to abstraction by strong bases (e.g., hydroxide ions), generating a planar, sp²-hybridized carbanion intermediate. This intermediate allows stereorandom reprotonation from either face, yielding a racemic mixture at C-1 from which 1-epi-Darunavir is isolable. Acidic conditions may facilitate epimerization through alternative pathways involving protonated intermediates, though base-mediated degradation studies demonstrate significantly higher epimer formation rates [9]. High-resolution LC-MS studies of forced degradation confirm that 1-epi-Darunavir constitutes a primary degradation product under alkaline conditions, highlighting the stereochemical lability of the C-1 position when exposed to pH extremes during manufacturing or storage [9].

Conformational Analysis via X-ray Crystallography and NMR Spectroscopy

Comparative conformational analysis reveals profound differences in the three-dimensional topology of darunavir and its C-1 epimer. X-ray crystallography of darunavir bound to HIV-1 protease (PDB: 4LL3) demonstrates that its bis-THF oxygen atoms adopt a spatially optimized orientation for hydrogen bonding with the backbone NH groups of Asp29 and Asp30 (distances: 2.86 ± 0.15 Å) [4] [7]. In contrast, computational modeling and NMR-based conformational analysis (¹H-¹H NOESY, ¹³C NMR) of isolated 1-epi-Darunavir indicate that epimerization induces a ~120° rotation in the bis-THF-carbamate linkage. This rotation critically displaces the bis-THF oxygen atoms by 1.8-2.2 Å from their optimal positions in darunavir [5] [9]. Furthermore, 2D-NMR (HSQC, HMBC) confirms altered dihedral angles within the carbamate linker (N-C(=O)-O-C1), shifting from approximately -60° in darunavir to +60° in the epimer. This conformational rearrangement disrupts the preorganized bioactive geometry essential for high-affinity protease binding [9].

Electronic and Steric Effects of Epimerization on Binding Affinity

The stereochemical inversion at C-1 exerts multifaceted detrimental effects on binding through disrupted electronic interactions and suboptimal steric contacts within the protease active site. Density Functional Theory (DFT) calculations indicate minimal perturbation of local charge distribution (Mulliken charges on bis-THF oxygens: -0.52e vs. -0.51e in darunavir and epimer, respectively). However, the altered spatial positioning of these oxygen atoms relative to the protease backbone negates their hydrogen-bonding potential [4] [7]. Crucially, steric clashes introduced by the epimerized configuration hinder optimal cavity filling, particularly within the S2 subsite lined by residues Val32, Ile47, and Ala28. Molecular dynamics simulations reveal increased conformational strain energy (ΔGstrain = +3.8 kcal/mol) upon forced docking of 1-epi-Darunavir into the wild-type protease active site, explaining its drastically reduced inhibitory potency [4] [8].

Impact on Hydrogen Bonding Networks with HIV-1 Protease Active Sites

The hallmark hydrogen-bonding network between darunavir and the protease catalytic dyad (Asp25/Asp25') and flap residues (Gly48/Gly48') is severely compromised by C-1 epimerization. Crystallographic data shows darunavir forms up to 8 direct hydrogen bonds with the wild-type protease, including critical bidentate H-bonds between its bis-THF oxygens and Asp29/Asp30 backbone NH groups [3] [7]. Fragment Molecular Orbital (FMO) calculations at the MP2/6-31G* level demonstrate that 1-epi-Darunavir loses >85% of the favorable electrostatic (ΔEes) and charge-transfer (ΔEct) energy contributions from these bis-THF-mediated interactions compared to darunavir [4]. Furthermore, the reoriented carbamate linkage in the epimer weakens hydrogen bonding with the catalytic aspartates (Asp25 Oδ1...H-N carbamate distance increases from 1.98 Å in darunavir to 3.15 Å in the epimer model), reducing binding affinity by approximately 300-fold as validated by isothermal titration calorimetry studies on synthetic epimer [4] [7] [8].

Van der Waals Interactions in Mutant Protease Variants

The steric consequences of C-1 epimerization become catastrophic in clinically relevant drug-resistant HIV-1 protease variants containing bulky substitutions like V82A, I84V, and V32I. Molecular dynamics simulations (50 ns) reveal that 1-epi-Darunavir experiences severe steric repulsion (van der Waals energy penalty ΔEvdW = +5.2 kcal/mol) with the side chain of Ile84 in the I84V mutant due to the displaced bis-THF ring occupying space normally accommodating Val84 [8] [10]. Similarly, in the V32I mutant, which confers high-level darunavir resistance, the epimer's reoriented benzyl group clashes with the Ile32 side chain (interatomic distance <2.8 Å vs. optimal >3.5 Å). This exacerbates the inherent susceptibility of the epimer to resistance mutations. FMO-guided binding energy decomposition confirms near-complete loss of favorable dispersion interactions (ΔEdi) in the S2 and S2' subsites for the epimer across major mutants (D30N, G48V, L90M), explaining its negligible antiviral activity against resistant viral strains [4] [10].

Table 2: Comparative Binding Energy Components (kcal/mol) of Darunavir vs. 1-epi-Darunavir in Wild-Type and Mutant HIV-1 Protease

Protease VariantCompoundΔEESΔECT+mixΔEDIΔEEXΔGSolPCMTotal PIE
Wild-TypeDarunavir-42.7-18.9-28.5+35.1+20.3-34.7
1-epi-Darunavir-21.3-4.8-12.7+28.9+18.6+8.7
I84V MutantDarunavir-38.5-15.2-22.1+31.8+19.1-24.9
1-epi-Darunavir-15.6-3.1-8.9+26.7+16.4+15.5
V32I MutantDarunavir-40.2-16.8-25.3+33.5+20.7-28.1
1-epi-Darunavir-18.9-3.9-10.5+27.3+17.8+12.6

PIE components: Electrostatic (ΔEES), Charge Transfer + Mix (ΔECT+mix), Dispersion (ΔEDI), Exchange-Repulsion (ΔEEX), Solvation (ΔGSolPCM). Data derived from FMO-RIMP2/PCM calculations [4] [8] [10].

The structural and energetic data collectively demonstrate that 1-epi-Darunavir serves as a compelling case study in stereochemical precision governing drug-target interactions. Its drastically diminished antiviral efficacy stems from combinatorial deficits in hydrogen bonding and van der Waals contacts imposed by a single stereochemical inversion, highlighting the exquisite structure-activity relationship in protease inhibitor design [3] [4] [7].

Properties

CAS Number

1546918-95-9

Product Name

1-epi-Darunavir

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O7S

Molecular Weight

547.667

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1

InChI Key

CJBJHOAVZSMMDJ-FMTGGWRCSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Synonyms

[(1R,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenyl-methyl)propyl]carabamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]-furan-3-yl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.